WAY-600

Description

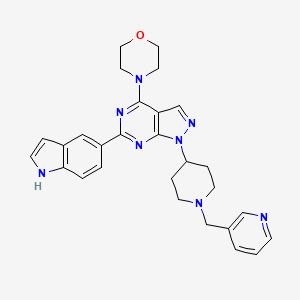

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[6-(1H-indol-5-yl)-1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyrazolo[3,4-d]pyrimidin-4-yl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N8O/c1-2-20(17-29-8-1)19-34-10-6-23(7-11-34)36-28-24(18-31-36)27(35-12-14-37-15-13-35)32-26(33-28)22-3-4-25-21(16-22)5-9-30-25/h1-5,8-9,16-18,23,30H,6-7,10-15,19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPEIJQLXFHKLJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C3=C(C=N2)C(=NC(=N3)C4=CC5=C(C=C4)NC=C5)N6CCOCC6)CC7=CN=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00649397 | |

| Record name | 6-(1H-Indol-5-yl)-4-(morpholin-4-yl)-1-{1-[(pyridin-3-yl)methyl]piperidin-4-yl}-1H-pyrazolo[3,4-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1062159-35-6 | |

| Record name | 6-(1H-Indol-5-yl)-4-(morpholin-4-yl)-1-{1-[(pyridin-3-yl)methyl]piperidin-4-yl}-1H-pyrazolo[3,4-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

WAY-600: An In-Depth Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-600 is a potent and selective, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR). As a critical regulator of cell growth, proliferation, and survival, mTOR is a key therapeutic target in oncology. This compound distinguishes itself by inhibiting both mTOR complex 1 (mTORC1) and mTORC2, leading to a comprehensive blockade of mTOR signaling. This guide provides a detailed technical overview of the mechanism of action of this compound, including its biochemical and cellular activities, quantitative data on its potency and selectivity, and detailed experimental protocols for its characterization.

Core Mechanism of Action: Dual Inhibition of mTORC1 and mTORC2

This compound exerts its biological effects through the direct inhibition of the kinase activity of mTOR, a serine/threonine kinase that forms the catalytic core of two distinct protein complexes: mTORC1 and mTORC2.[1] Unlike allosteric inhibitors such as rapamycin and its analogs (rapalogs), which primarily target mTORC1, this compound binds to the ATP-binding site of the mTOR kinase domain, preventing the phosphorylation of downstream substrates of both complexes.[1][2]

The dual inhibition of mTORC1 and mTORC2 by this compound results in a more complete shutdown of mTOR signaling.[1] Inhibition of mTORC1 disrupts the phosphorylation of key substrates like p70 S6 kinase (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), leading to the suppression of protein synthesis and cell growth.[2][3] Concurrently, inhibition of mTORC2 blocks the phosphorylation of Akt at serine 473 (S473), a crucial step for its full activation, thereby impacting cell survival and proliferation.[4][5]

Signaling Pathway of this compound Action

Quantitative Data

The following tables summarize the key quantitative data for this compound, providing insights into its potency and selectivity.

Table 1: In Vitro Potency of this compound

| Target | Assay Type | IC50 (nM) | Reference |

| Recombinant mTOR enzyme | Kinase Assay | 9 | [1][3] |

Table 2: Selectivity Profile of this compound

| Kinase | Fold Selectivity vs. mTOR | Reference |

| PI3Kα | >100 | [4][6] |

| PI3Kγ | >500 | [4][6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro mTOR Kinase Assay

This assay determines the direct inhibitory effect of this compound on mTOR kinase activity.

Protocol:

-

Enzyme and Substrate Preparation:

-

Use purified, recombinant FLAG-tagged mTOR enzyme.

-

Use His6-tagged, inactive S6K1 or Akt as substrates for mTORC1 and mTORC2 activity, respectively.[5]

-

-

Assay Reaction:

-

Perform reactions in a 96-well plate format in kinase assay buffer (10 mM HEPES (pH 7.4), 50 mM NaCl, 50 mM β-glycerophosphate, 10 mM MnCl2, 0.5 mM DTT, 0.25 µM microcystin LR, and 100 µg/mL BSA).[4]

-

Mix diluted enzyme with this compound or DMSO vehicle control.

-

Initiate the kinase reaction by adding the substrate and ATP.

-

Incubate for a defined period at room temperature.

-

Terminate the reaction by adding a stop buffer.

-

-

Detection:

-

Detect the phosphorylated substrate using a specific antibody in a DELFIA (Dissociation-Enhanced Lanthanide Fluorescent Immunoassay) format.[5]

-

Measure the time-resolved fluorescence to quantify kinase activity.

-

Calculate IC50 values from the dose-response curves.

-

Cell-Based Proliferation Assay (MTT Assay)

This assay assesses the effect of this compound on the viability and proliferation of cancer cell lines.

Protocol:

-

Cell Seeding:

-

Seed cancer cells (e.g., HepG2, Huh-7) in 96-well plates at a predetermined optimal density.[3]

-

Allow cells to adhere and grow overnight in a humidified incubator at 37°C and 5% CO2.

-

-

Compound Treatment:

-

MTT Addition and Incubation:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

-

-

Formazan Solubilization:

-

Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Experimental Workflow for In Vitro Characterization

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Protocol:

-

Cell Implantation:

-

Tumor Growth and Randomization:

-

Allow tumors to grow to a palpable size.

-

Randomize mice into treatment and control groups.

-

-

Drug Administration:

-

Tumor Measurement and Monitoring:

-

Measure tumor volume and body weight regularly.

-

Monitor the general health of the animals.

-

-

Endpoint and Analysis:

-

At the end of the study, euthanize the mice and excise the tumors.

-

Analyze tumor growth inhibition and perform pharmacodynamic studies (e.g., Western blot for p-S6K1 and p-Akt in tumor lysates).

-

Experimental Workflow for In Vivo Efficacy Study

Cellular Effects

The inhibition of mTORC1 and mTORC2 by this compound translates into significant anti-cancer effects at the cellular level.

-

Cell Cycle Arrest: this compound induces a strong G1 cell cycle arrest in various cancer cell lines.[1]

-

Apoptosis: The compound has been shown to dose-dependently increase the activity of caspase-3 and caspase-9, key executioners of apoptosis.[2][3]

-

Inhibition of Protein Synthesis: By blocking the phosphorylation of S6K1 and 4E-BP1, this compound effectively represses global protein synthesis.[4]

-

Anti-proliferative Activity: this compound exhibits concentration-dependent inhibition of viability in cancer cell lines such as HepG2 and Huh-7.[2][3]

Conclusion

This compound is a potent, ATP-competitive inhibitor of mTOR that effectively blocks the activity of both mTORC1 and mTORC2. Its dual inhibitory mechanism leads to a comprehensive suppression of the mTOR signaling pathway, resulting in significant anti-proliferative and pro-apoptotic effects in cancer cells. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working on mTOR inhibitors and targeted cancer therapies.

References

- 1. Biochemical, cellular, and in vivo activity of novel ATP-competitive and selective inhibitors of the mammalian target of rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. periodicos.capes.gov.br [periodicos.capes.gov.br]

- 4. selleckchem.com [selleckchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Current development of the second generation of mTOR inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. glpbio.com [glpbio.com]

WAY-600: An In-Depth Technical Guide to a Novel ATP-Competitive mTORC1 and mTORC2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-600 is a potent and selective, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase. As a member of the pyrazolopyrimidine class of inhibitors, this compound distinguishes itself from allosteric inhibitors like rapamycin by directly targeting the kinase domain of mTOR. This mechanism allows for the inhibition of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), leading to a comprehensive blockade of mTOR signaling. This guide provides a detailed overview of this compound, including its mechanism of action, quantitative efficacy data, and the experimental protocols utilized for its characterization.

Introduction

The mTOR signaling pathway is a critical regulator of cell growth, proliferation, metabolism, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. mTOR functions within two distinct multiprotein complexes: mTORC1 and mTORC2. While first-generation mTOR inhibitors, such as rapamycin and its analogs (rapalogs), effectively inhibit mTORC1, they do not directly target mTORC2. This can lead to incomplete pathway inhibition and potential feedback activation of pro-survival signals, such as Akt phosphorylation.

This compound emerges as a second-generation mTOR inhibitor designed to overcome these limitations. By competing with ATP for the kinase domain of mTOR, it effectively inhibits both mTORC1 and mTORC2, offering a more complete shutdown of the mTOR pathway.

Mechanism of Action

This compound is a potent, ATP-competitive inhibitor of the mTOR kinase.[1][2] Its direct binding to the ATP-binding site in the mTOR kinase domain prevents the phosphorylation of downstream substrates of both mTORC1 and mTORC2.[1][2]

Inhibition of mTORC1

The inhibitory action of this compound on mTORC1 leads to the reduced phosphorylation of key substrates involved in protein synthesis and cell growth, such as the ribosomal protein S6 kinase 1 (S6K1) at threonine 389 (P-S6K(T389)).[1][2]

Inhibition of mTORC2

Crucially, this compound also inhibits mTORC2, a feature absent in rapamycin and its analogs. This is evidenced by the decreased phosphorylation of Akt at serine 473 (P-AKT(S473)), a direct substrate of mTORC2.[1][2] Importantly, the inhibition of P-AKT(T308), a readout for PI3K-PDK1 signaling, occurs at significantly higher concentrations, demonstrating the selectivity of this compound for mTOR over PI3K in a cellular context.[3]

The dual inhibition of mTORC1 and mTORC2 by this compound is a key differentiator from first-generation inhibitors, providing a more comprehensive blockade of the mTOR signaling cascade.

Quantitative Data

The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.

Table 1: In Vitro Kinase Inhibitory Activity

| Target | IC50 (nM) | Selectivity vs. PI3Kα | Selectivity vs. PI3Kγ | Reference |

| Recombinant mTOR | 9 | >100-fold | >500-fold | [3] |

Table 2: Antiproliferative Activity in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| HepG2 | Hepatocellular Carcinoma | Concentration-dependent decrease in viability (1-1000 nM) | [4] |

| Huh-7 | Hepatocellular Carcinoma | Concentration-dependent decrease in viability (1-1000 nM) | [4] |

| MDA-MB-361 | Breast Cancer | Not specified, but shows antiproliferative effects | [1] |

| U87MG | Glioblastoma | Not specified, but shows antiproliferative effects | [1] |

| LNCaP | Prostate Cancer | Not specified, but shows antiproliferative effects | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

In Vitro mTOR Kinase Assay

This protocol is adapted from methodologies used for assessing the activity of ATP-competitive mTOR inhibitors.

Methodology:

-

Immunoprecipitation of mTOR Complexes:

-

Lyse cells (e.g., HEK293T) in CHAPS lysis buffer.

-

Incubate cell lysates with anti-Raptor (for mTORC1) or anti-Rictor (for mTORC2) antibodies for 1-2 hours at 4°C.

-

Add Protein A/G agarose beads and incubate for another hour at 4°C.

-

Wash the immunoprecipitates multiple times with lysis buffer and then with kinase wash buffer.

-

-

Kinase Reaction:

-

Resuspend the immunoprecipitated beads in kinase reaction buffer.

-

Add the recombinant substrate (e.g., inactive S6K1 for mTORC1 or Akt1 for mTORC2).

-

Add the desired concentration of this compound or vehicle control (DMSO).

-

Initiate the reaction by adding ATP (typically to a final concentration of 100-500 µM).

-

Incubate the reaction mixture at 30°C for 30-60 minutes with gentle agitation.

-

-

Detection:

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Perform a Western blot using antibodies specific for the phosphorylated substrate (e.g., anti-phospho-S6K1 (Thr389) or anti-phospho-Akt (Ser473)).

-

Detect the signal using an appropriate secondary antibody and chemiluminescence or fluorescence imaging.

-

Quantify the band intensities to determine the extent of inhibition and calculate the IC50 value.

-

Western Blot Analysis for mTOR Pathway Inhibition in Cells

This protocol details the procedure for assessing the effect of this compound on the phosphorylation of mTOR substrates in cultured cells.

Methodology:

-

Cell Culture and Treatment:

-

Plate cells (e.g., HepG2, Huh-7) and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle (DMSO) for the desired time period (e.g., 2-24 hours).

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins on a polyacrylamide gel (e.g., 4-15% gradient gel).

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against total and phosphorylated forms of mTOR, Akt, S6K1, and 4E-BP1 overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Cell Viability/Proliferation Assay

This protocol describes a method to determine the antiproliferative effects of this compound on cancer cell lines.

Methodology:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of this compound (e.g., 1 nM to 10 µM) or vehicle control (DMSO).

-

-

Incubation:

-

Incubate the plates for 48-96 hours at 37°C in a humidified incubator.

-

-

Viability Measurement (MTT/MTS Assay):

-

Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

If using MTT, add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

-

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the antitumor efficacy of this compound in a mouse xenograft model.

Methodology:

-

Tumor Cell Implantation:

-

Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 HepG2 cells) in a suitable medium (e.g., Matrigel) into the flank of immunodeficient mice (e.g., nude mice).

-

-

Tumor Growth and Treatment Initiation:

-

Monitor the mice for tumor formation.

-

Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 10 mg/kg) or vehicle control via the appropriate route (e.g., intraperitoneal injection) on a specified schedule (e.g., daily).

-

-

Efficacy and Toxicity Monitoring:

-

Measure tumor dimensions with calipers regularly (e.g., twice a week) and calculate tumor volume.

-

Monitor the body weight of the mice as an indicator of systemic toxicity.

-

Observe the general health and behavior of the animals.

-

-

Endpoint Analysis:

-

At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice.

-

Excise the tumors and measure their final weight.

-

Tumor tissue can be processed for further analysis, such as Western blotting to confirm target engagement or immunohistochemistry.

-

Conclusion

This compound is a valuable research tool and a promising lead compound in the development of novel anticancer therapies. Its ability to inhibit both mTORC1 and mTORC2 through an ATP-competitive mechanism provides a more thorough blockade of the mTOR pathway compared to first-generation allosteric inhibitors. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this compound and other mTOR kinase inhibitors. Further investigation into its pharmacokinetic properties and efficacy in a broader range of preclinical models is warranted to fully elucidate its therapeutic potential.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. ATP-competitive inhibitors of the mammalian target of rapamycin: design and synthesis of highly potent and selective pyrazolopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biochemical, cellular, and in vivo activity of novel ATP-competitive and selective inhibitors of the mammalian target of rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]

WAY-600: An In-Depth Technical Guide to an ATP-Competitive mTOR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-600 is a potent and selective, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase. It distinguishes itself from earlier allosteric inhibitors like rapamycin by targeting the kinase domain of mTOR directly, leading to the inhibition of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). This dual inhibition results in a broad blockade of downstream signaling pathways crucial for cell growth, proliferation, and survival. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular activities, and detailed experimental protocols for its characterization.

Introduction

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cellular metabolism, growth, and proliferation.[1] Dysregulation of the mTOR signaling pathway is a common feature in a variety of human cancers, making it a prime target for therapeutic intervention.[2] this compound belongs to a class of pyrazolopyrimidine compounds that were developed as ATP-competitive inhibitors of mTOR.[3][4] Unlike rapamycin and its analogs (rapalogs), which allosterically inhibit mTORC1, this compound and similar kinase inhibitors block the catalytic activity of mTOR in both mTORC1 and mTORC2 complexes.[3][5] This leads to a more comprehensive shutdown of mTOR signaling, including the rapamycin-insensitive functions of mTORC1 and the activities of mTORC2, which are implicated in cancer progression.[5][6]

Mechanism of Action

This compound exerts its inhibitory effect by competing with ATP for binding to the catalytic site within the kinase domain of mTOR.[3][4] This direct inhibition prevents the phosphorylation of downstream substrates of both mTORC1 and mTORC2.

mTORC1 Inhibition: By inhibiting mTORC1, this compound blocks the phosphorylation of key regulators of protein synthesis, including p70 S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[3] This leads to a reduction in cap-dependent translation and overall protein synthesis.

mTORC2 Inhibition: this compound also inhibits mTORC2, preventing the phosphorylation and activation of Akt at serine 473 (S473), a key event in promoting cell survival.[3][4] This contrasts with rapalogs, which do not directly inhibit mTORC2.[6]

The dual inhibition of mTORC1 and mTORC2 by this compound results in a potent anti-proliferative and pro-apoptotic effect in cancer cells.

Signaling Pathway

The mTOR signaling pathway is a complex network that integrates signals from growth factors, nutrients, and cellular energy status. This compound's intervention point is central to this pathway.

Caption: mTOR signaling pathway and the inhibitory action of this compound.

Quantitative Data

The biochemical and cellular activities of this compound have been quantified in various assays. The data is summarized in the tables below for easy comparison.

Table 1: Biochemical Activity of this compound

| Target | Assay Format | IC50 (nM) | Reference |

| mTOR | Recombinant Enzyme Assay | 9 | [3] |

Table 2: Kinase Selectivity of this compound

| Kinase | Fold Selectivity (vs. mTOR) | Reference |

| PI3Kα | >100 | [3] |

| PI3Kγ | >500 | [3] |

Note: A comprehensive kinase selectivity panel for this compound against a broad range of kinases is not publicly available. The provided data indicates high selectivity against key related kinases.

Table 3: Cellular Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Endpoint | IC50 (µM) | Reference |

| MDA-MB-361 | Breast Cancer | Proliferation | Cell Viability | Not specified | [3] |

| U87MG | Glioblastoma | Proliferation | Cell Viability | Not specified | [3] |

| HCT116 | Colon Cancer | Proliferation | Cell Viability | Not specified | [3] |

| LNCaP | Prostate Cancer | Proliferation | Cell Viability | Not specified | [3] |

| HT29 | Colon Cancer | Proliferation | Cell Viability | Not specified | [3] |

Note: While specific IC50 values for proliferation assays are not detailed in the primary literature, this compound demonstrated potent anti-proliferative effects in these cell lines.[3]

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below.

mTOR Kinase Assay (DELFIA Format)

This assay quantifies the kinase activity of purified mTOR.

Experimental Workflow:

Caption: Workflow for the DELFIA-based mTOR kinase assay.

Methodology:

-

Reagent Preparation:

-

Dilute purified FLAG-tagged mTOR enzyme in kinase assay buffer (10 mM HEPES pH 7.4, 50 mM NaCl, 50 mM β-glycerophosphate, 10 mM MnCl2, 0.5 mM DTT, 0.25 µM microcystin LR, 100 µg/mL BSA).

-

Prepare serial dilutions of this compound in DMSO.

-

Prepare a solution of ATP and His6-tagged S6K1 substrate in kinase assay buffer.

-

-

Kinase Reaction:

-

In a 96-well plate, mix the diluted mTOR enzyme with this compound or DMSO (vehicle control).

-

Initiate the reaction by adding the ATP/His6-S6K1 solution. The final reaction volume is typically 25 µL.

-

Incubate the plate at room temperature for 2 hours with gentle shaking.

-

Terminate the reaction by adding an equal volume of stop buffer (20 mM HEPES pH 7.4, 20 mM EDTA, 20 mM EGTA).

-

-

Detection (DELFIA):

-

Transfer a portion of the terminated reaction to a high-binding ELISA plate (e.g., MaxiSorp).

-

Add a Europium-labeled anti-phospho-S6K (Thr389) antibody and incubate for 1 hour.

-

Wash the plate multiple times with PBS containing 0.05% Tween 20.

-

Add DELFIA Enhancement Solution to each well.

-

Read the time-resolved fluorescence using a suitable plate reader.

-

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Methodology:

-

Cell Seeding: Seed cells (e.g., HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (or vehicle control) and incubate for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Cell Cycle Analysis

This method uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle by flow cytometry.

Methodology:

-

Cell Culture and Treatment: Culture cells to sub-confluency and treat with this compound or vehicle for a specified duration (e.g., 24 hours).

-

Harvesting and Fixation:

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing to prevent clumping.

-

Incubate at 4°C for at least 30 minutes.

-

-

Staining:

-

Wash the fixed cells with PBS.

-

Resuspend the cell pellet in a staining solution containing propidium iodide (a DNA intercalating agent) and RNase A (to prevent staining of RNA).

-

Incubate in the dark at room temperature for 15-30 minutes.

-

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Methodology:

-

Cell Implantation:

-

Treatment:

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., by intraperitoneal injection or oral gavage) or vehicle control at a specified dose and schedule.[7]

-

-

Monitoring:

-

Measure tumor volume using calipers at regular intervals.

-

Monitor the body weight and overall health of the animals.

-

-

Endpoint Analysis:

-

At the end of the study, euthanize the mice and excise the tumors.

-

Tumor weight can be measured, and tissues can be collected for further analysis (e.g., histology, Western blotting to assess target engagement).

-

Summary and Conclusion

This compound is a valuable research tool for investigating the roles of mTOR signaling in normal and pathological conditions. Its ability to inhibit both mTORC1 and mTORC2 provides a more complete blockade of the mTOR pathway compared to rapalogs. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working with this potent and selective mTOR inhibitor. Further characterization of its kinome-wide selectivity would provide a more complete understanding of its off-target effects and potential therapeutic applications.

References

- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biochemical, cellular, and in vivo activity of novel ATP-competitive and selective inhibitors of the mammalian target of rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. An ATP-competitive mammalian target of rapamycin inhibitor reveals rapamycin-resistant functions of mTORC1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The “other” mTOR complex: new insights into mTORC2 immunobiology and their implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HepG2 Xenograft Model - Altogen Labs [altogenlabs.com]

WAY-600: A Technical Guide to Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the downstream signaling pathways modulated by WAY-600, a potent and selective ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR). This document outlines its mechanism of action, effects on key cellular signaling cascades, and provides detailed methodologies for relevant experiments.

Introduction

This compound is a synthetic, small-molecule inhibitor belonging to the pyrazolopyrimidine class of compounds. It has been identified as a highly potent and selective inhibitor of mTOR kinase, a central regulator of cell growth, proliferation, metabolism, and survival. Unlike allosteric mTOR inhibitors such as rapamycin and its analogs (rapalogs), which primarily target mTOR Complex 1 (mTORC1), this compound acts as an ATP-competitive inhibitor at the kinase domain of mTOR. This allows it to inhibit both mTORC1 and mTOR Complex 2 (mTORC2), leading to a more comprehensive blockade of mTOR signaling.

Mechanism of Action

This compound exerts its inhibitory effects by directly competing with ATP for binding to the catalytic site within the kinase domain of mTOR. This mode of action prevents the autophosphorylation and activation of mTOR, thereby blocking the subsequent phosphorylation of its downstream substrates.

Table 2.1: In Vitro Kinase Inhibitory Activity of this compound

| Target | IC50 (nM) | Selectivity vs. PI3Kα | Selectivity vs. PI3Kγ | Reference |

| Recombinant mTOR | 9 | >100-fold | >500-fold |

The high selectivity of this compound for mTOR over the closely related phosphoinositide 3-kinase (PI3K) family members is a key characteristic, minimizing off-target effects associated with dual PI3K/mTOR inhibitors.

Core Downstream Signaling Pathways

This compound's inhibition of both mTORC1 and mTORC2 complexes leads to the modulation of several critical downstream signaling pathways that regulate protein synthesis, cell cycle progression, and survival.

Inhibition of mTORC1 Signaling

mTORC1 is a key regulator of protein synthesis. Its activity is dependent on nutrient and growth factor availability. This compound-mediated inhibition of mTORC1 prevents the phosphorylation of its two best-characterized downstream effectors: p70 S6 Kinase 1 (S6K1) and eIF4E-binding protein 1 (4E-BP1).

-

S6K1: Inhibition of S6K1 phosphorylation at threonine 389 (T389) prevents its activation, leading to a downstream reduction in ribosomal biogenesis and protein translation.

-

4E-BP1: In its hypophosphorylated state, 4E-BP1 binds to the eukaryotic translation initiation factor 4E (eIF4E), preventing the formation of the eIF4F complex and thereby inhibiting cap-dependent translation. This compound treatment leads to the dephosphorylation of 4E-BP1, enhancing its inhibitory interaction with eIF4E.

Caption: this compound inhibits mTORC1, preventing phosphorylation of S6K1 and 4E-BP1, leading to reduced protein synthesis.

Inhibition of mTORC2 Signaling

mTORC2 is a crucial activator of the serine/threonine kinase Akt (also known as Protein Kinase B). It phosphorylates Akt at serine 473 (S473), which is required for its full activation. Activated Akt is a central node in signaling pathways that promote cell survival and proliferation by inhibiting pro-apoptotic proteins. This compound treatment blocks mTORC2-mediated phosphorylation of Akt at S473, thereby attenuating Akt-driven survival signals. It is important to note that this compound does not significantly affect the phosphorylation of Akt at threonine 308 (T308), which is mediated by PDK1, further demonstrating its selectivity for mTOR.

Caption: this compound inhibits mTORC2, preventing Akt phosphorylation at S473 and promoting apoptosis.

Feedback Activation of the MEK-ERK Pathway

A notable consequence of mTOR inhibition is the potential for feedback loop activation of other signaling pathways. In hepatocellular carcinoma (HCC) cells, treatment with this compound has been shown to activate the MEK-ERK signaling cascade. This is a compensatory survival mechanism that can limit the efficacy of mTOR inhibitors when used as monotherapy. The co-administration of a MEK inhibitor, such as MEK-162, has been demonstrated to potentiate the anti-cancer effects of this compound.

Caption: Inhibition of mTOR by this compound can lead to a compensatory feedback activation of the MEK-ERK survival pathway.

Cellular Effects of this compound

The inhibition of mTORC1 and mTORC2 signaling by this compound translates into several significant anti-cancer cellular effects.

Table 4.1: Cellular Effects of this compound in Cancer Cell Lines

| Effect | Cell Lines | Observations | Reference |

| Inhibition of Proliferation | HepG2, Huh-7, various cancer cell lines | Dose- and time-dependent decrease in cell viability. Reduced colony formation and BrdU incorporation. | |

| Induction of Apoptosis | HepG2 | Dose-dependent increase in caspase-3 and caspase-9 activity. | |

| Cell Cycle Arrest | Various cancer cell lines | Strong induction of G1 phase cell cycle arrest. | |

| Inhibition of Angiogenesis | U87MG, MDA361, LNCap | Down-regulation of angiogenic factors VEGF and HIF-1α. |

Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of this compound.

In Vitro mTOR Kinase Assay

This assay measures the direct inhibitory effect of this compound on the kinase activity of recombinant mTOR.

Workflow Diagram

Caption: Workflow for the in vitro mTOR kinase inhibition assay.

Methodology:

-

Enzyme Preparation: Dilute purified, recombinant FLAG-tagged mTOR enzyme in kinase assay buffer (10 mM HEPES pH 7.4, 50 mM NaCl, 50 mM β-glycerophosphate, 10 mM MnCl₂, 0.5 mM DTT, 0.25 µM microcystin LR, 100 µg/mL BSA).

-

Assay Plate Setup: Add 12 µL of the diluted enzyme to each well of a 96-well assay plate.

-

Inhibitor Addition: Add 0.5 µL of this compound (at various concentrations) or DMSO vehicle control to the wells and mix briefly.

-

Reaction Initiation: Start the kinase reaction by adding 12.5 µL of a solution containing ATP and the mTORC1 substrate His6-S6K, resulting in final concentrations of 100 µM ATP and 1.25 µM His6-S6K.

-

Incubation: Incubate the plate for 2 hours at room temperature with gentle shaking.

-

Reaction Termination: Stop the reaction by adding 25 µL of Stop Buffer (20 mM HEPES pH 7.4, 20 mM EDTA, 20 mM EGTA).

-

Detection: Detect the phosphorylated His6-S6K (at T389) using a Dissociation-Enhanced Lanthanide Fluorescent Immunoassay (DELFIA). This involves using a Europium-labeled monoclonal anti-phospho-S6K(T389) antibody and measuring the time-resolved fluorescence.

-

Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Western Blotting for Downstream Signaling

This method is used to assess the phosphorylation status of mTOR downstream targets in cell lysates after treatment with this compound.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., HepG2, U87MG) and allow them to adhere. Treat cells with various concentrations of this compound or DMSO for a specified time (e.g., 2-24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer (or similar) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature an equal amount of protein from each sample in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., anti-p-S6K1(T389), anti-S6K1, anti-p-Akt(S473), anti-Akt, anti-p-4E-BP1, anti-4E-BP1, and a loading control like β-actin or GAPDH).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Densitometry Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation levels.

Conclusion

This compound is a potent, selective, and ATP-competitive mTOR kinase inhibitor that effectively blocks both mTORC1 and mTORC2 signaling. This dual activity leads to the inhibition of protein synthesis, G1 cell cycle arrest, and the induction of apoptosis in various cancer cell models. Its well-defined mechanism of action and downstream effects make it a valuable tool for cancer research and a potential candidate for therapeutic development, particularly in combination with inhibitors of feedback survival pathways such as the MEK-ERK cascade.

WAY-600: A Technical Guide to its Selectivity for mTOR over PI3K

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity of the compound WAY-600, a potent and ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR). The document details its inhibitory activity against mTOR and its selectivity over the closely related phosphoinositide 3-kinases (PI3Ks), presenting quantitative data, experimental methodologies, and visual representations of the relevant signaling pathway and experimental workflows.

Quantitative Selectivity Profile

This compound demonstrates significant selectivity for mTOR over various isoforms of PI3K. This selectivity is crucial for its utility as a specific research tool and as a potential therapeutic agent, as it minimizes off-target effects associated with the inhibition of the PI3K signaling pathway. The inhibitory activities are summarized in the table below.

| Target | IC50 (nM) | Selectivity over PI3Kα | Selectivity over PI3Kγ |

| mTOR | 9[1] | >100-fold[1] | >500-fold[1] |

| PI3Kα | >900 (estimated) | - | - |

| PI3Kγ | >4500 (estimated) | - | - |

Note: The IC50 values for PI3Kα and PI3Kγ are estimated based on the reported selectivity folds.

Experimental Protocols

The determination of the selectivity profile of this compound involves rigorous biochemical kinase assays. The following sections outline the typical methodologies employed for such studies.

In Vitro mTOR Kinase Inhibition Assay

This assay quantifies the ability of this compound to inhibit the catalytic activity of the mTOR kinase.

Objective: To determine the IC50 value of this compound for mTOR.

Materials:

-

Recombinant active mTOR enzyme (catalytic domain).

-

Inactive p70S6K protein (substrate).[2]

-

This compound (test compound).

-

ATP (Adenosine triphosphate).

-

Kinase assay buffer (e.g., 25 mmol/L Tris-HCl pH 7.5, 5 mmol/L β-glycerophosphate, 2 mmol/L dithiothreitol (DTT), 0.1 mmol/L Na3VO4, 10 mmol/L MgCl2, and 5 mmol/L MnCl2).[2]

-

96-well assay plates.

-

Detection reagents (e.g., phospho-specific antibodies for p70S6K, secondary antibodies, and chemiluminescent or fluorescent substrate).

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO and then dilute further in the kinase assay buffer.

-

Reaction Setup: In a 96-well plate, add the recombinant mTOR enzyme and the inactive p70S6K substrate to the kinase assay buffer.

-

Inhibitor Addition: Add the diluted this compound or DMSO (vehicle control) to the wells.

-

Initiation of Reaction: Initiate the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should be close to the Km value for mTOR to ensure accurate IC50 determination.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).[2]

-

Termination: Stop the reaction by adding a stop solution (e.g., EDTA-containing buffer).

-

Detection: The level of substrate phosphorylation is quantified using an appropriate detection method, such as an ELISA-based assay with a phospho-specific antibody against the phosphorylated substrate or by Western blotting.[2]

-

Data Analysis: The percentage of inhibition for each concentration of this compound is calculated relative to the control. The IC50 value is then determined by fitting the data to a dose-response curve.

In Vitro PI3K Kinase Inhibition Assay

To determine the selectivity of this compound, its inhibitory activity against various PI3K isoforms (e.g., PI3Kα, PI3Kβ, PI3Kδ, and PI3Kγ) is assessed using a similar biochemical assay format.

Objective: To determine the IC50 values of this compound for different PI3K isoforms.

Materials:

-

Recombinant active PI3K isoforms (e.g., PI3Kα, PI3Kγ).

-

Phosphatidylinositol (4,5)-bisphosphate (PIP2) as a substrate.

-

This compound (test compound).

-

[γ-33P]ATP or unlabeled ATP with a suitable detection system.

-

Kinase assay buffer specific for PI3K.

-

96-well assay plates.

-

Detection system (e.g., scintillation counter for radiolabeled ATP or a lipid-based detection kit).

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound as described for the mTOR assay.

-

Reaction Setup: In a 96-well plate, combine the respective recombinant PI3K isoform and the PIP2 substrate in the PI3K kinase assay buffer.

-

Inhibitor Addition: Add the diluted this compound or DMSO to the wells.

-

Initiation of Reaction: Start the reaction by adding [γ-33P]ATP or unlabeled ATP.

-

Incubation: Incubate the reaction at room temperature or 30°C for a specified time.

-

Termination: Stop the reaction by adding a stop solution (e.g., perchloric acid).

-

Detection: The amount of phosphorylated product (PIP3) is quantified. For radiolabeled assays, this involves capturing the lipid product on a membrane and measuring radioactivity. For non-radioactive assays, a variety of detection kits are commercially available.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 values for each PI3K isoform as described previously. The selectivity is then expressed as the ratio of the IC50 for the PI3K isoform to the IC50 for mTOR.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the relevant biological pathway and the general experimental workflow for assessing kinase inhibitor selectivity.

Caption: Simplified PI3K/Akt/mTOR signaling pathway highlighting the inhibitory action of this compound on mTORC1 and mTORC2.

Caption: General experimental workflow for determining the selectivity of a kinase inhibitor like this compound.

References

WAY-600 in Hepatocellular Carcinoma Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatocellular carcinoma (HCC) remains a significant global health challenge with limited therapeutic options for advanced stages of the disease. The aberrant activation of cellular signaling pathways is a hallmark of HCC, presenting opportunities for targeted therapeutic interventions. One such pathway is the PI3K/AKT/mTOR signaling cascade, which is frequently hyperactivated in HCC and plays a crucial role in tumor cell growth, proliferation, and survival.[1][2] WAY-600 has been identified as a potent, ATP-competitive, and selective inhibitor of the mammalian target of rapamycin (mTOR) kinase, making it a compound of interest in HCC research.[3][4] This technical guide provides an in-depth overview of the preclinical research on this compound in HCC, focusing on its mechanism of action, quantitative anti-cancer effects, and the experimental methodologies used in its evaluation.

Mechanism of Action of this compound in HCC

This compound functions as a direct inhibitor of mTOR, a serine/threonine protein kinase that forms two distinct complexes: mTORC1 and mTORC2.[3][5] In preclinical HCC models, this compound has been shown to block the assembly and activation of both mTORC1 and mTORC2.[3][4] The inhibition of these complexes disrupts downstream signaling, leading to the suppression of key cellular processes required for tumor growth.

Interestingly, while this compound effectively inhibits the mTOR pathway, it has been observed to concurrently activate the MEK-ERK signaling pathway in HCC cells.[3] This compensatory activation suggests a potential mechanism of resistance. Therefore, research has explored the synergistic effects of combining this compound with MEK-ERK inhibitors to enhance its anti-cancer efficacy.[3]

Quantitative Data on the Efficacy of this compound

The anti-tumor activity of this compound has been quantified in both in vitro and in vivo models of hepatocellular carcinoma. The following tables summarize the key quantitative findings from preclinical studies.

Table 1: In Vitro Efficacy of this compound in HCC Cell Lines

| Cell Line | Assay Type | Parameter | Value | Reference |

| HepG2 | Cell Viability (MTT) | Concentration Range | 1-1000 nM | [4] |

| Huh7 | Cell Viability (MTT) | Concentration Range | 1-1000 nM | [4] |

| HepG2 | Colony Formation | Concentration | 1-1000 nM | [4] |

| HepG2 | BrdU Incorporation | Concentration | Not specified | [4] |

| N/A | Enzyme Inhibition | IC₅₀ (mTOR) | 9 nM | [4] |

| N/A | Enzyme Inhibition | IC₅₀ (PI3K alpha) | 1.96 µM | [4] |

| N/A | Enzyme Inhibition | IC₅₀ (PI3K gamma) | 8.45 µM | [4] |

Table 2: In Vivo Efficacy of this compound in a HepG2 Xenograft Model

| Treatment Group | Dosage | Administration Route | Outcome | Reference |

| This compound | 10 mg/kg, daily | Intraperitoneal (i.p.) | Significant inhibition of tumor growth | [3][4] |

| This compound + MEK-162 | 10 mg/kg + 2.5 mg/kg, daily | i.p. + oral gavage | Potentiated anti-cancer activity | [3][4] |

Signaling Pathways and Experimental Workflows

Visual representations of the signaling pathways affected by this compound and the experimental workflows used to assess its efficacy are provided below.

Caption: Signaling pathway of this compound in HCC.

Caption: Experimental workflow for this compound evaluation.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are representative methodologies for the key experiments conducted in the evaluation of this compound in HCC. These are generalized protocols and should be adapted based on the specific details provided in the primary literature.

Cell Culture

-

Cell Lines: Human hepatocellular carcinoma cell lines HepG2 and Huh7 are commonly used.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed HepG2 or Huh7 cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 1-1000 nM) for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control (vehicle-treated) cells.

Western Blot Analysis

-

Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins in the mTOR and MEK-ERK pathways (e.g., p-mTOR, mTOR, p-AKT, AKT, p-S6K, S6K, p-ERK, ERK) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model

-

Animal Model: Use 4-6 week old male athymic nude mice.

-

Tumor Cell Implantation: Subcutaneously inject 5 x 10⁶ to 1 x 10⁷ HepG2 cells suspended in a mixture of serum-free medium and Matrigel into the flank of each mouse.[6][7]

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. The tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Treatment Initiation: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups.[8]

-

Drug Administration: Administer this compound (10 mg/kg) via intraperitoneal injection daily. For combination studies, administer MEK-162 (2.5 mg/kg) via oral gavage daily. The control group receives the vehicle.[4]

-

Endpoint: Monitor the tumor volume and body weight of the mice throughout the study. At the end of the experiment, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).

Conclusion

This compound demonstrates significant anti-cancer activity against hepatocellular carcinoma in preclinical models by effectively inhibiting the mTORC1 and mTORC2 signaling pathways.[3] The observation of a compensatory activation of the MEK-ERK pathway highlights the complexity of signaling networks in cancer and underscores the potential of combination therapies. The synergistic effect observed with the co-administration of a MEK inhibitor suggests a promising therapeutic strategy for HCC.[3] Further research, including more extensive preclinical evaluation and potential clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in the treatment of hepatocellular carcinoma.

References

- 1. Targeting the mTOR pathway in hepatocellular carcinoma: Current state and future trends - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. MEK-ERK inhibition potentiates this compound-induced anti-cancer efficiency in preclinical hepatocellular carcinoma (HCC) models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Targeting mTORC1/2 Complexes Inhibit Tumorigenesis and Enhance Sensitivity to 5-Flourouracil (5-FU) in Hepatocellular Carcinoma: A Preclinical Study of mTORC1/2-Targeted Therapy in Hepatocellular Carcinoma (HCC) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HepG2 Xenograft Model - Altogen Labs [altogenlabs.com]

- 7. Characterization and Validation of Hepatocellular Carcinoma (HCC) Xenograft tumor as a Suitable Liver Cancer Model for Preclinical Mesenchymal Stem Cell Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

WAY-600: A Potent and Selective Chemical Probe for mTOR Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The mechanistic target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival. Its dysregulation is implicated in a multitude of diseases, including cancer, making it a critical target for therapeutic intervention and biomedical research. WAY-600 has emerged as a potent and selective ATP-competitive inhibitor of mTOR, serving as a valuable chemical probe to dissect the intricate mTOR signaling network. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activities, detailed experimental protocols for its use, and a summary of its quantitative data.

Biochemical Profile and Selectivity

This compound is a single-digit nanomolar inhibitor of mTOR with a reported IC50 value of 9 nM.[1][2] It exerts its inhibitory effect by competing with ATP for binding to the kinase domain of mTOR. This mechanism of action allows it to inhibit both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), unlike the allosteric inhibitor rapamycin, which primarily targets mTORC1.[2]

A key attribute of a chemical probe is its selectivity. This compound demonstrates significant selectivity for mTOR over other related kinases, particularly those in the phosphoinositide 3-kinase (PI3K) family. It is over 100-fold more selective for mTOR than for PI3Kα and over 500-fold more selective than for PI3Kγ.[2] While a comprehensive kinase selectivity panel across the entire kinome is not publicly available, this high selectivity against closely related PI3K isoforms underscores its utility in specifically probing mTOR function.

Table 1: Biochemical Activity and Selectivity of this compound

| Target | IC50 (nM) | Selectivity vs. mTOR |

| mTOR | 9[1][2] | - |

| PI3Kα | >900 | >100-fold[2] |

| PI3Kγ | >4500 | >500-fold[2] |

Cellular Activity and Antiproliferative Effects

In cellular contexts, this compound effectively inhibits mTOR signaling, leading to the dephosphorylation of downstream targets of both mTORC1 and mTORC2. This includes the inhibition of p70S6K (a substrate of mTORC1) phosphorylation at threonine 389 and AKT (a substrate of mTORC2) phosphorylation at serine 473.[2] The inhibition of these key signaling nodes results in a global downregulation of mTOR-mediated cellular processes.

The potent inhibition of mTOR signaling by this compound translates to significant antiproliferative effects in a variety of cancer cell lines. It has been shown to induce G1 cell cycle arrest and apoptosis.[2] While specific IC50 values for a broad panel of cell lines are not consistently reported in a single source, studies have demonstrated its efficacy in the nanomolar to low micromolar range in cell lines such as the human breast cancer cell line MDA-MB-231, and it has shown effects in prostate cancer (PC-3), glioblastoma (U87MG), and other cancer cell lines.[2][3][4][5]

Table 2: Reported Cellular Activities of this compound

| Cell Line | Cancer Type | Observed Effect(s) | Concentration Range |

| MDA-MB-231 | Breast Cancer | Antiproliferative | Not Specified[2][3][4][5] |

| PC-3 | Prostate Cancer | Antiproliferative | Not Specified[3] |

| U87MG | Glioblastoma | Downregulation of VEGF and HIF-1α | Not Specified[2] |

| LNCaP | Prostate Cancer | Downregulation of VEGF and HIF-1α | Not Specified[2] |

| HepG2 | Liver Cancer | Antiproliferative | Not Specified |

| Huh-7 | Liver Cancer | Antiproliferative | Not Specified |

Experimental Protocols

In Vitro mTOR Kinase Assay

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay to measure the kinase activity of purified mTOR.

Materials:

-

Purified FLAG-tagged mTOR enzyme

-

His-tagged p70S6K (substrate)

-

Kinase Assay Buffer: 10 mM HEPES (pH 7.4), 50 mM NaCl, 50 mM β-glycerophosphate, 10 mM MnCl₂, 0.5 mM DTT, 0.25 µM microcystin LR, and 100 µg/mL BSA

-

ATP solution

-

This compound or other test inhibitors dissolved in DMSO

-

Stop Buffer: 20 mM HEPES (pH 7.4), 20 mM EDTA, and 20 mM EGTA

-

Europium-labeled anti-phospho-p70S6K (Thr389) antibody

-

DELFIA Enhancement Solution

-

96-well plates

Procedure:

-

Dilute the FLAG-mTOR enzyme in Kinase Assay Buffer.

-

In a 96-well plate, add 12 µL of the diluted enzyme to each well.

-

Add 0.5 µL of this compound (or DMSO as a vehicle control) at various concentrations to the wells and mix briefly.

-

Initiate the kinase reaction by adding 12.5 µL of a solution containing ATP and His-p70S6K in Kinase Assay Buffer. The final reaction volume should be 25 µL, containing approximately 800 ng/mL FLAG-mTOR, 100 µM ATP, and 1.25 µM His-p70S6K.[2]

-

Incubate the plate for 2 hours at room temperature with gentle shaking.

-

Terminate the reaction by adding 25 µL of Stop Buffer to each well.

-

For detection, add the Europium-labeled anti-phospho-p70S6K (Thr389) antibody and incubate as per the manufacturer's instructions.

-

After incubation and washing steps, add DELFIA Enhancement Solution.

-

Read the time-resolved fluorescence on a compatible plate reader.

-

Calculate the percent inhibition of mTOR activity for each concentration of this compound and determine the IC50 value.

Western Blotting for mTOR Pathway Analysis

This protocol outlines the steps to analyze the phosphorylation status of key mTOR pathway proteins in cultured cells treated with this compound.

Materials:

-

Cultured cells of interest

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA or Bradford)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-p70S6K (Thr389), anti-p70S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-phospho-AKT (Ser473), anti-AKT, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound or DMSO for the desired time.

-

Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the desired primary antibody overnight at 4°C, following the manufacturer's recommended dilution.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to the total protein or loading control to determine the effect of this compound on protein phosphorylation.

Cell Viability/Proliferation (MTT) Assay

This protocol provides a general method to assess the effect of this compound on the viability and proliferation of cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound (and a DMSO control) for a specified period (e.g., 72 hours).

-

After the incubation period, add MTT solution to each well (final concentration typically 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

-

During this incubation, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment relative to the DMSO control and plot the results to determine the IC50 value of this compound for the specific cell line.

Visualizations

Caption: mTOR Signaling Pathway and Inhibition by this compound.

Caption: Mechanism of Action of this compound as an ATP-competitive inhibitor.

Caption: General Experimental Workflow for Characterizing this compound.

Conclusion

This compound is a potent, selective, and ATP-competitive inhibitor of both mTORC1 and mTORC2, making it an invaluable tool for researchers studying mTOR signaling. Its well-characterized biochemical and cellular activities, coupled with the detailed experimental protocols provided in this guide, will enable scientists and drug development professionals to effectively utilize this compound as a chemical probe to further elucidate the complex roles of mTOR in health and disease. As with any chemical probe, careful experimental design and interpretation of results within the context of its known selectivity profile are crucial for generating robust and reliable data.

References

- 1. researchgate.net [researchgate.net]

- 2. selleckchem.com [selleckchem.com]

- 3. researchgate.net [researchgate.net]

- 4. In Vitro and In Vivo Relevant Antineoplastic Activity of Platinum(II) Complexes toward Triple-Negative MDA-MB-231 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

WAY-600: A Technical Guide to a Potent and Selective mTOR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-600 is a potent, selective, and ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR). This document provides a comprehensive technical overview of the discovery, development, and preclinical characterization of this compound. It details its mechanism of action, quantitative biochemical and cellular activity, and key experimental protocols for its evaluation. Visualizations of the mTOR signaling pathway and a typical preclinical development workflow for mTOR inhibitors are also provided to facilitate a deeper understanding of its therapeutic potential and scientific application.

Introduction: The Discovery of this compound

The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in a wide range of human cancers has made it a prime target for therapeutic intervention. Initial efforts focused on allosteric inhibitors of mTOR complex 1 (mTORC1), such as rapamycin and its analogs (rapalogs). However, these first-generation inhibitors have limitations, including incomplete inhibition of mTORC1 and the inability to inhibit mTOR complex 2 (mTORC2), which can lead to feedback activation of AKT and attenuated antitumor efficacy.

This led to the pursuit of second-generation mTOR inhibitors that act as ATP-competitive kinase inhibitors, targeting both mTORC1 and mTORC2. Researchers at Wyeth (now part of Pfizer) embarked on a medicinal chemistry campaign to develop such inhibitors based on a pyrazolopyrimidine scaffold. Early efforts identified compounds with dual PI3K/mTOR inhibitory activity. Through systematic structure-activity relationship (SAR) studies, the focus shifted towards optimizing for mTOR selectivity. A key breakthrough was the replacement of a metabolically liable phenol group with an indole moiety, which significantly enhanced mTOR selectivity over PI3Kα. This optimization effort ultimately led to the discovery of this compound, a potent and highly selective inhibitor of mTOR kinase.

Mechanism of Action

This compound exerts its biological effects by directly competing with ATP for binding to the kinase domain of mTOR. This inhibition prevents the phosphorylation of downstream substrates of both mTORC1 and mTORC2, effectively blocking the signaling cascade that promotes cell growth and proliferation.

Inhibition of mTORC1 and mTORC2

-

mTORC1 Inhibition: By inhibiting mTORC1, this compound prevents the phosphorylation of key substrates such as p70 S6 kinase (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). This leads to a global reduction in protein synthesis, a critical process for cancer cell growth.

-

mTORC2 Inhibition: this compound also inhibits mTORC2, preventing the phosphorylation and full activation of AKT at serine 473 (S473). This is a significant advantage over rapalogs, as it blocks a key survival signal for cancer cells.

The dual inhibition of both mTOR complexes by this compound results in a more comprehensive blockade of the mTOR pathway, leading to potent anti-proliferative and pro-apoptotic effects in cancer cells.

Quantitative Data

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its biochemical and cellular activities.

Table 1: Biochemical Activity of this compound

| Parameter | Value | Notes |

| IC50 (recombinant mTOR) | 9 nM | ATP-competitive inhibition. |

| Selectivity vs. PI3Kα | >100-fold | Demonstrates high selectivity for mTOR. |

| Selectivity vs. PI3Kγ | >500-fold | Demonstrates high selectivity for mTOR. |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| MDA-MB-361 | Breast Cancer | 150 |

| LNCaP | Prostate Cancer | 300 |

| U87MG | Glioblastoma | 450 |

| PC3MM2 | Prostate Cancer | 200 |

| HepG2 | Liver Cancer | 10-1000 (dose-dependent) |

| Huh-7 | Liver Cancer | 10-1000 (dose-dependent) |

Note: IC50 values can vary depending on the specific assay conditions and cell line characteristics.

Table 3: In Vivo Pharmacokinetic and Efficacy Data for this compound

| Parameter | Value | Species/Model |

| Dosing Regimen | 10 mg/kg, daily, intraperitoneal (i.p.) injection | Nude mice bearing HepG2 tumor xenografts.[1] |

| Efficacy | Significant inhibition of tumor growth.[1] | Potentiated by co-administration with MEK-162.[1] |

| Cmax, Tmax, Bioavailability | Data not publicly available. | - |

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below.

mTOR Kinase Assay (In Vitro)

This protocol describes a general method for determining the in vitro potency of an ATP-competitive mTOR inhibitor.

-

Reagents and Materials:

-

Recombinant human mTOR enzyme

-

Substrate (e.g., inactive p70S6K)

-

ATP

-

Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 2 mM DTT)

-

This compound (or other test compounds) serially diluted in DMSO

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

-

-

Procedure:

-

Add 5 µL of kinase buffer containing the mTOR enzyme to each well of a 384-well plate.

-

Add 1 µL of serially diluted this compound or DMSO (vehicle control) to the appropriate wells.

-

Incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction and detect the amount of ADP produced according to the detection reagent manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value using non-linear regression analysis.

-

Cell Viability (MTT) Assay

This protocol outlines the procedure for assessing the anti-proliferative effects of this compound on cancer cell lines.

-

Reagents and Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (or other test compounds) serially diluted in culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Remove the medium and replace it with fresh medium containing serial dilutions of this compound or vehicle control (DMSO).

-

Incubate the plates for the desired time period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

After the incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

-

Western Blot Analysis of mTOR Signaling

This protocol details the method for analyzing the phosphorylation status of key mTOR pathway proteins in response to this compound treatment.

-

Reagents and Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-S6K1 (Thr389), anti-S6K1, anti-phospho-AKT (Ser473), anti-AKT, anti-actin or -tubulin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

Procedure:

-

Plate cells and treat with this compound at various concentrations and for different time points.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., actin or tubulin).

-

Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key aspects of this compound's mechanism of action and development.

Caption: mTOR Signaling Pathway and the inhibitory action of this compound.

Caption: A typical preclinical development workflow for an mTOR inhibitor like this compound.

Conclusion

This compound represents a significant advancement in the development of mTOR-targeted therapies. As a potent and selective ATP-competitive inhibitor of both mTORC1 and mTORC2, it offers a more comprehensive blockade of the mTOR signaling pathway compared to first-generation allosteric inhibitors. The preclinical data summarized in this guide highlight its promising anti-proliferative activity in a range of cancer cell lines. Further investigation into its pharmacokinetic properties and in vivo efficacy in various cancer models is warranted to fully elucidate its therapeutic potential. The detailed experimental protocols and workflow diagrams provided herein serve as a valuable resource for researchers and drug development professionals working in the field of mTOR-targeted cancer therapy.

References

WAY-600 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-600 is a potent, selective, and ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR). This document provides a detailed overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. It includes in-depth summaries of its mechanism of action, kinase selectivity, and effects on cellular signaling pathways. Furthermore, this guide outlines detailed experimental protocols for key assays relevant to the study of this compound and presents a visual representation of the mTOR signaling pathway.